molecular formula C21H19NO3 B2384389 (E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one CAS No. 1393645-69-6

(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one

Cat. No.: B2384389
CAS No.: 1393645-69-6
M. Wt: 333.387
InChI Key: VGLAZJDFNNGORL-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and potential therapeutic applications. This compound, in particular, features a pyrrole ring and methoxy groups, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.

  • Starting Materials

    • 3,4-dimethoxybenzaldehyde
    • 4-pyrrol-1-ylacetophenone
  • Reaction Conditions

    • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
    • Solvent: Ethanol or methanol
    • Temperature: Room temperature to reflux conditions
  • Procedure

    • Dissolve 3,4-dimethoxybenzaldehyde and 4-pyrrol-1-ylacetophenone in ethanol.
    • Add a catalytic amount of sodium hydroxide.
    • Stir the reaction mixture at room temperature or under reflux until the reaction is complete.
    • Neutralize the reaction mixture with dilute acid and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The double bond in the chalcone structure can be reduced to form the corresponding dihydrochalcone.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinones

    Reduction: Dihydrochalcones

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one depends on its specific biological activity. Generally, chalcones are known to interact with various molecular targets, such as enzymes and receptors, through different pathways:

    Enzyme Inhibition: Inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects.

    Receptor Binding: Binds to specific receptors, such as estrogen receptors, exhibiting potential anticancer activity.

    Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-Hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a pyrrole ring.

    (E)-1-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a pyrrole ring.

Uniqueness

The presence of the pyrrole ring in (E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one distinguishes it from other chalcones. This structural feature may contribute to its unique chemical properties and biological activities, making it a compound of interest for further research and development.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-20-12-6-16(15-21(20)25-2)5-11-19(23)17-7-9-18(10-8-17)22-13-3-4-14-22/h3-15H,1-2H3/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLAZJDFNNGORL-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.